molecular formula C10H18O4 B162562 2-Methylpentane-2,4-diyl diacetate CAS No. 1637-24-7

2-Methylpentane-2,4-diyl diacetate

Cat. No.: B162562
CAS No.: 1637-24-7
M. Wt: 202.25 g/mol
InChI Key: PTPLKZHLDXVIBT-UHFFFAOYSA-N
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Description

2-Methylpentane-2,4-diyl diacetate (CAS: 90397-38-9), also known as hexylene glycol diacetate or 2-methyl-2,4-pentanediol diacetate, is a diester derived from 2-methyl-2,4-pentanediol and acetic acid. It is a grey crystalline solid soluble in chloroform, with applications in organic synthesis and coordination chemistry, particularly in the preparation of boron-Schiff base complexes . Its molecular formula is C₁₁H₁₈O₄, and it is characterized by a branched pentane backbone with acetoxy groups at positions 2 and 2. Toxicological studies indicate moderate toxicity, necessitating careful handling .

Properties

CAS No.

1637-24-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(4-acetyloxy-4-methylpentan-2-yl) acetate

InChI

InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3

InChI Key

PTPLKZHLDXVIBT-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(CC(C)(C)OC(=O)C)OC(=O)C

Other CAS No.

1637-24-7

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation Process

The reaction occurs in a pressurized reactor under hydrogen gas (1.9 MPa) at 150°C for 4 hours. Key parameters include:

  • Catalyst : Raney nickel (95 kg per 2000 L diacetone alcohol)

  • Alkaline additive : Sodium bicarbonate (200 ppm) to suppress side reactions

  • Yield : 99% mass yield with 99.5% purity after distillation.

The process involves nitrogen and hydrogen purging to eliminate oxygen, followed by controlled heating and stirring. Post-reaction, the crude product is filtered to recover the catalyst, which is reused, and distilled under reduced pressure to isolate the diol.

Process Optimization and Challenges

Catalyst Selection

  • Homogeneous acids (e.g., H2_2SO4_4) provide high reactivity but require corrosion-resistant equipment.

  • Heterogeneous catalysts (e.g., Amberlyst-15) enable easier separation and reuse, reducing waste.

Byproduct Management

Side products like monoacetates or oligomers may form if stoichiometry or temperature is mismanaged. Distillation under reduced pressure (e.g., 10–20 mmHg) efficiently isolates the diacetate.

Industrial-Scale Considerations

The diacetate’s production costs depend heavily on the diol synthesis stage. The hydrogenation process in CN102329193B achieves 99% yield, making it economically favorable. Subsequent acetylation at scale would require:

  • Continuous-flow reactors for consistent mixing and temperature control

  • Solvent recovery systems to recycle excess acetic anhydride

Scientific Research Applications

2-Methylpentane-2,4-diyl diacetate is used in various scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other esters and diols.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed hydrolysis and esterification reactions.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis and release active compounds.

    Industry: The compound is used as a solvent and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methylpentane-2,4-diyl diacetate primarily involves its hydrolysis to release 2-Methyl-2,4-pentanediol and acetic acid. The hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released 2-Methyl-2,4-pentanediol can then participate in various biochemical and chemical processes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

a. (Z)-But-2-ene-1,4-diyl Diacetate

  • Structure : A linear diacetate with a central C=C double bond.
  • Reactivity : Exhibits high reactivity in olefin cross-metathesis (CM) reactions due to its conjugated double bond. For example, in CM with ethyl chrysanthemate, it achieved yields >75% using Ru-based catalysts (e.g., Ru5, Ru11), outperforming earlier catalysts under milder conditions .
  • Isomerization : Preferentially forms the E-isomer (up to 85%) in metathesis reactions, influenced by solvent and catalyst choice .

b. cis-2-Butene-1,4-diyl Diacetate

  • Structure : Similar to (Z)-but-2-ene-1,4-diyl diacetate but with a cis configuration.
  • Reactivity: Used in cross-metathesis with methyl oleate to synthesize α,ω-difunctional monomers for polyesters. Yields reached 77% at 50°C, with temperature-dependent selectivity favoring cross-metathesis over self-metathesis .

c. 2-Methylpentane-2,4-diyl Diacetate

  • Structure : Branched aliphatic chain with two acetoxy groups, leading to steric hindrance.
  • Reactivity: Less reactive in exchange reactions compared to aromatic analogs (e.g., 1,2-dihydroxybenzene derivatives). Its parent diol (2-methylpentane-2,4-diol) reacts slower in boron-Schiff base complexation due to reduced phenolic group activity .
Physical and Functional Properties
Property This compound (Z)-But-2-ene-1,4-diyl Diacetate cis-2-Butene-1,4-diyl Diacetate
Solubility Chloroform Toluene, benzotrifluoride Toluene
State Grey crystalline solid Liquid (room temperature) Liquid
Reactivity in CM Low (no reported CM applications) High (yields >75% ) High (yields up to 77% )
Toxicity Moderate Not reported Not reported
Catalytic and Environmental Considerations
  • Sustainability : Butene diacetates are preferred in green chemistry for polymer synthesis, whereas the pentane analog has niche applications in coordination chemistry .

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